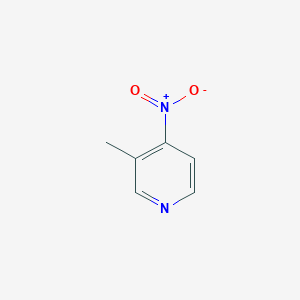
Hexanedioic acid, bis(2-mercaptoethyl) ester
Overview
Description
Hexanedioic acid, bis(2-mercaptoethyl) ester, commonly known as BMEDA, is a chemical compound with the molecular formula C10H18O4S2. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. BMEDA is widely used in the field of chemistry and biochemistry as a crosslinking agent and a stabilizer.
Mechanism Of Action
The mechanism of action of BMEDA involves the formation of covalent bonds with thiol groups on the biomolecules. The reaction proceeds through nucleophilic substitution, resulting in the formation of a thioester bond between BMEDA and the biomolecule. This covalent bond is stable and irreversible, resulting in the formation of a crosslinked complex.
Biochemical and Physiological Effects
BMEDA has been shown to have minimal toxicity and is considered safe for use in scientific research. It does not exhibit any significant biochemical or physiological effects on the biomolecules it interacts with. However, it is important to note that the stability and solubility of the complexes formed with BMEDA can vary depending on the specific biomolecule and experimental conditions.
Advantages And Limitations For Lab Experiments
BMEDA has several advantages for use in lab experiments. It is a highly efficient crosslinking agent and stabilizer, resulting in the formation of stable and insoluble complexes. It is also easy to use and can be added directly to the reaction mixture.
However, BMEDA does have some limitations. It can only react with thiol groups on the biomolecule, limiting its applicability to biomolecules that contain these groups. Additionally, the stability and solubility of the complexes formed with BMEDA can vary depending on the specific biomolecule and experimental conditions.
Future Directions
There are several future directions for the use of BMEDA in scientific research. One area of interest is the development of new applications for BMEDA in the field of biopharmaceuticals. BMEDA has the potential to be used as a stabilizer for new classes of biopharmaceuticals, such as antibody-drug conjugates.
Another area of interest is the development of new crosslinking agents that can overcome the limitations of BMEDA. Researchers are exploring the use of new reagents that can react with a wider range of functional groups on biomolecules, resulting in the formation of more stable and soluble complexes.
Conclusion
In conclusion, BMEDA is a versatile chemical compound that has numerous applications in scientific research. Its ability to crosslink and stabilize biomolecules makes it an important component in the development of biopharmaceuticals and other biomaterials. While it has some limitations, the future directions for the use of BMEDA in scientific research are promising.
Synthesis Methods
BMEDA can be synthesized by reacting hexanedioic acid with 2-mercaptoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of BMEDA and water. The reaction can be carried out at room temperature or under reflux conditions.
Scientific Research Applications
BMEDA has a wide range of applications in scientific research. It is commonly used as a crosslinking agent for proteins, peptides, and other biomolecules. BMEDA can form covalent bonds with thiol groups on the biomolecules, resulting in the formation of stable and insoluble complexes. These complexes can be used for various applications such as protein purification, enzyme immobilization, and drug delivery.
BMEDA is also used as a stabilizer for proteins and enzymes. It can protect the biomolecules from denaturation and degradation by forming a protective layer around them. This property of BMEDA makes it an important component in the formulation of biopharmaceuticals.
properties
IUPAC Name |
bis(2-sulfanylethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c11-9(13-5-7-15)3-1-2-4-10(12)14-6-8-16/h15-16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQMGGFXXVCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCS)CC(=O)OCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064990 | |
| Record name | Hexanedioic acid, bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanedioic acid, bis(2-mercaptoethyl) ester | |
CAS RN |
10194-00-0 | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10194-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010194000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-mercaptoethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)




